(2,5-ジメチルフラン-3-イル)(3-(4-フェニル-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

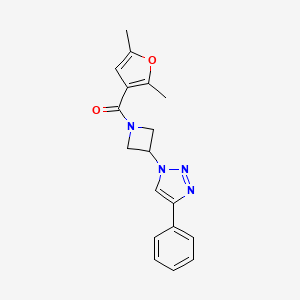

(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.

BenchChem offers high-quality (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

In Chemistry: It could serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new polymers or materials with advanced properties.

In Biology: Its structural motifs are reminiscent of those found in some bioactive molecules, suggesting it could be of interest in drug discovery, potentially as an antitumor or antimicrobial agent.

In Medicine: Exploratory research might focus on its pharmacokinetics and pharmacodynamics, evaluating its efficacy and safety as a therapeutic agent.

In Industry: Beyond pharmaceuticals, it could find applications in agrochemicals, where its unique structure might confer beneficial properties such as increased efficacy or reduced environmental impact.

Mechanism of Action: The mechanism by which (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets. These might include enzymes, receptors, or nucleic acids. For instance, if it acts as an enzyme inhibitor, it could bind to the active site and prevent substrate access. Alternatively, as a receptor agonist or antagonist, it could either activate or block signaling pathways.

Comparison with Similar Compounds: Compared to other molecules with similar structures, such as 2,5-dimethylfuran or azetidine derivatives, this compound stands out due to its combined triazole, furan, and azetidine components. These functionalities can endow it with enhanced stability, reactivity, or biological activity. Similar compounds include:

2,5-dimethylfuran

4-phenyl-1H-1,2,3-triazole

Azetidine derivatives

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One plausible synthetic route could start with the formation of the furan ring, followed by functionalization to introduce the dimethyl groups. Concurrently, the azetidine and triazole components can be synthesized and appropriately protected. The final step involves coupling these three key fragments under carefully controlled conditions.

Industrial Production Methods: Industrial synthesis would likely scale up using continuous flow chemistry methods, which offer better control over reaction conditions and higher yields. Employing green chemistry principles, such as using less toxic solvents or catalysis, would be considered to enhance environmental sustainability.

化学反応の分析

Types of Reactions: The compound could undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation, typical reagents might include potassium permanganate or chromium trioxide. Reduction reactions could utilize hydrogen gas over a metal catalyst or sodium borohydride. Substitution reactions might involve halogenation agents or nucleophiles like sodium hydroxide.

Major Products: Depending on the reaction and conditions, the product spectrum could range from alcohols (via reduction) to carboxylic acids (via oxidation) and substituted variants (via halogenation or nucleophilic substitution).

生物活性

The compound (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that combines a furan derivative with a triazole and an azetidine moiety. This structural diversity suggests potential pharmacological properties that warrant investigation. Its molecular formula is C18H18N4O2 with a molecular weight of 322.4 g/mol .

Synthesis

The synthesis of this compound typically involves multiple organic reactions. The combination of the furan and triazole moieties can be achieved through various synthetic pathways, often involving coupling reactions and cyclization techniques. Advanced analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have indicated that compounds containing furan and triazole derivatives exhibit significant anticancer activity. For instance, triazole-containing compounds have been shown to inhibit tumor growth in various cancer cell lines. The specific mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Compounds similar to (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have demonstrated notable antibacterial and antifungal properties. The presence of the triazole ring is particularly relevant as it has been associated with enhanced activity against a range of microbial pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may stem from its ability to modulate immune responses. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Anticancer Study : A study involving a series of triazole derivatives showed that compounds with furan moieties significantly inhibited the proliferation of breast cancer cells through apoptosis induction .

- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial activity of several furan derivatives against common pathogens, revealing that those containing triazole rings exhibited higher inhibitory concentrations compared to their non-triazole counterparts .

- Anti-inflammatory Research : A recent publication demonstrated that a related compound effectively reduced inflammation in a murine model by downregulating TNF-alpha and IL-6 levels, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-8-16(13(2)24-12)18(23)21-9-15(10-21)22-11-17(19-20-22)14-6-4-3-5-7-14/h3-8,11,15H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOYQWXXDVVCDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。